molecular formula C22H15Br2ClN2O B11975848 5-(2-Bromophenyl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 302914-13-2

5-(2-Bromophenyl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11975848
CAS No.: 302914-13-2
M. Wt: 518.6 g/mol
InChI Key: RTWVCFFFKYAYRG-UHFFFAOYSA-N
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Description

The compound 5-(2-Bromophenyl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine belongs to the pyrazolo-benzoxazine class, characterized by a fused heterocyclic core with substituted aryl groups.

  • Core structure: A pyrazolo[1,5-c][1,3]benzoxazine scaffold with a dihydro configuration (1,10b-dihydro).
  • Substituents:
    • Position 5: 2-Bromophenyl (ortho-bromo substitution).
    • Position 2: 4-Bromophenyl (para-bromo substitution).
    • Position 9: Chlorine atom.
  • Molecular weight: Estimated to be ~500–520 g/mol based on analogues (e.g., 469.76 g/mol for a related compound in ) .

Properties

CAS No.

302914-13-2

Molecular Formula

C22H15Br2ClN2O

Molecular Weight

518.6 g/mol

IUPAC Name

5-(2-bromophenyl)-2-(4-bromophenyl)-9-chloro-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H15Br2ClN2O/c23-14-7-5-13(6-8-14)19-12-20-17-11-15(25)9-10-21(17)28-22(27(20)26-19)16-3-1-2-4-18(16)24/h1-11,20,22H,12H2

InChI Key

RTWVCFFFKYAYRG-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC=CC=C5Br

Origin of Product

United States

Biological Activity

5-(2-Bromophenyl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the family of pyrazolo[1,5-c][1,3]benzoxazines, which have garnered attention in medicinal chemistry due to their diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is C23H15Br2ClN2OC_{23}H_{15}Br_2ClN_2O with a molecular weight of approximately 518.6 g/mol. The presence of multiple halogen substituents (bromine and chlorine) enhances its chemical reactivity and potential biological activity.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant antitumor and antimicrobial properties. The specific biological mechanisms are still under investigation but may involve interactions with cellular receptors or enzymes that modulate signaling pathways relevant to cancer progression and microbial resistance.

Table 1: Summary of Biological Activities

Activity TypeNotable EffectsReferences
AntitumorInhibits cancer cell proliferation
AntimicrobialEffective against various pathogens

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several hypotheses exist:

  • Cellular Signaling Modulation : The compound may interact with key signaling pathways involved in cell growth and apoptosis.
  • Enzyme Inhibition : It could inhibit specific enzymes that are crucial for tumor growth or microbial survival.
  • Receptor Binding : Potential binding to cellular receptors may alter normal physiological processes.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the pyrazolo[1,5-c][1,3]benzoxazine class. For instance:

  • Antitumor Activity : A study demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against various cancer cell lines including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) indicated that the presence of halogens enhances activity against these cells .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of related compounds against pathogens such as Staphylococcus aureus and Candida albicans. The disk diffusion method revealed notable zones of inhibition .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Structural modifications can enhance biological activity or alter physical properties:

Table 2: Synthesis Overview

StepDescription
Initial ReactionFormation of the pyrazolo[1,5-c][1,3]benzoxazine core
HalogenationIntroduction of bromine and chlorine substituents
PurificationColumn chromatography for isolation

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural differences and molecular parameters of analogues from the evidence:

Compound ID Position 5 Substituent Position 2 Substituent Position 9 Halogen Molecular Formula Molecular Mass (g/mol) Key Features
Target Compound 2-Bromophenyl 4-Bromophenyl Cl (Inferred) ~500–520 Ortho/para Br; higher steric hindrance
4-Bromophenyl 4-Methoxyphenyl Cl C₂₃H₁₈BrClN₂O₂ 469.76 Para Br; methoxy (electron-donating)
4-Butoxyphenyl 4-Ethoxyphenyl Br Not reported ~530–550 (estimated) Long alkoxy chains; increased lipophilicity
4-Fluorophenyl 4-Methylphenyl Br C₂₃H₁₆BrFN₂O 437.30 Fluorine (electron-withdrawing); methyl group
2,4-Dichlorophenyl 4-Fluorophenyl Cl C₂₂H₁₄Cl₃FN₂O 447.72 Dichloro substitution; enhanced lipophilicity
4-(Benzyloxy)phenyl 4-Ethoxyphenyl Br C₃₁H₂₇BrN₂O₃ 555.50 Bulky benzyloxy group; high molecular weight

Key Structural and Functional Insights

Halogen Effects: Target vs. Halogen at Position 9: Chlorine (target, ) vs. bromine () impacts molecular mass and van der Waals interactions. Bromine’s larger atomic radius may enhance hydrophobic interactions .

Substituent Electronic Effects :

  • Electron-donating groups (e.g., methoxy in ) increase solubility in polar solvents compared to electron-withdrawing halogens (Br, Cl) .
  • Fluorine () enhances metabolic stability and electronegativity, which is critical in drug design .

Steric and Lipophilic Considerations :

  • Alkoxy chains (butoxy, ethoxy in ) increase lipophilicity, favoring membrane permeability in biological systems .
  • Benzyloxy group () adds significant bulk, which may hinder diffusion but improve selectivity in target binding .

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